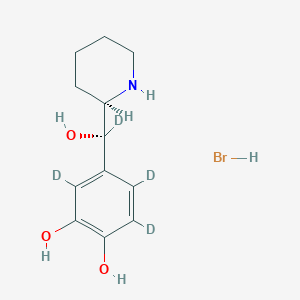
10(14)-Cadinene-4,11-diol
説明
Synthesis Analysis
The synthesis of compounds related to 10(14)-Cadinene-4,11-diol involves intricate steps that are crucial for achieving the desired molecular configuration. For instance, the total synthesis of 10-isocyano-4-cadinene showcases the employment of an intermolecular Diels-Alder reaction and a SmI(2)-induced Barbier-type reaction as key steps. This methodological approach is essential for constructing the complex cadinene backbone, which is foundational for further derivations to compounds like 10(14)-Cadinene-4,11-diol (Nishikawa et al., 2010).
Molecular Structure Analysis
The molecular structure of cadinene-related compounds is characterized by a sesquiterpene skeleton, which forms the basis for further functionalization. The determination of the absolute configuration of such compounds, as seen in the synthesis of 10-isocyano-4-cadinene, is crucial for understanding their chemical behavior and potential applications. The structural elucidation involves comparison of optical rotations between natural and synthetic samples, providing insights into the stereochemistry of the molecules (Nishikawa et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving cadinene derivatives often highlight their reactivity and potential for forming diverse chemical entities. For example, the synthesis of 10-isothiocyanato-4-cadinene through isothiocyanation of 10-isocyano-4-cadinene demonstrates the versatility of cadinene scaffolds in chemical transformations. Such reactions are pivotal for exploring the chemical properties and reactivity of cadinene derivatives, including 10(14)-Cadinene-4,11-diol (Nishikawa et al., 2012).
科学的研究の応用
Antifouling Agent Development 10(14)-Cadinene-4,11-diol and its derivatives, such as 10-isocyano-4-cadinene, have been studied for their potential as nontoxic antifouling agents. The first enantioselective total synthesis of 10-isocyano-4-cadinene was achieved, highlighting its potential use as an antifouling agent. These compounds were isolated from marine organisms like nudibranchs and evaluated for their efficacy against barnacles (Balanus amphitrite), which are common marine foulers (Nishikawa et al., 2011).
Novel Sesquiterpenes Isolation Research has focused on isolating novel sesquiterpenes from various natural sources, including plants like Acorus calamus and brown algae like Taonia atomaria. These studies have led to the discovery of unique compounds with cadinene structures, expanding the understanding of the chemical diversity in nature (Dong et al., 2010); (De Rosa et al., 1994).
Green Extraction and Isolation Strategies Advancements in green chemistry have led to the development of efficient strategies for the extraction and isolation of cadinene sesquiterpenoids. For example, a combination of supercritical fluid extraction, molecular distillation, and industrial preparative chromatography has been optimized for isolating cadinene sesquiterpenoids from plants like Eupatorium adenophorum Spreng, demonstrating a more eco-friendly approach to obtaining these compounds (Zhou et al., 2020).
Understanding Biosynthetic Pathways Research into the biosynthetic pathways of cadinene sesquiterpenes has been a focus area. Studies have explored the mechanisms of enzymes like δ-cadinene synthase, which catalyze the formation of cadinane sesquiterpenes, providing insights into the natural synthesis of these compounds (Faraldos et al., 2012).
Potential Antiviral Applications Certain cadinane sesquiterpenes have shown significant biological activities, including anti-HIV-1 effects. Isolated cadinane sesquiterpenes from the cultures of basidiomycete Tyromyces chioneus demonstrated considerable anti-HIV-1 activity, suggesting their potential in developing new antiviral therapies (Liu et al., 2007).
Determination of Structural and Stereochemical Properties Significant work has been done in determining the structures and stereochemical properties of various cadinane sesquiterpenes. This includes the use of spectroscopic techniques, crystallography, and synthetic methods to confirm configurations and conformations of these compounds (Clark et al., 2000).
特性
IUPAC Name |
(2S,4aS,8S,8aS)-8-(2-hydroxypropan-2-yl)-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10-5-6-13(14(2,3)16)12-9-15(4,17)8-7-11(10)12/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAINVPLNCHJSY-OSFYFWSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(C1)C(CCC2=C)C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H]2[C@H](C1)[C@H](CCC2=C)C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10(14)-Cadinene-4,11-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





